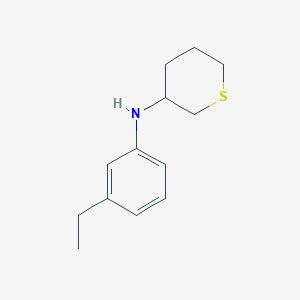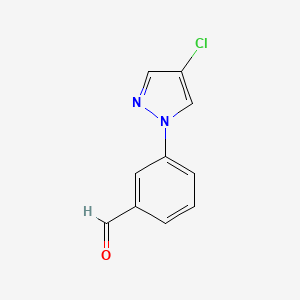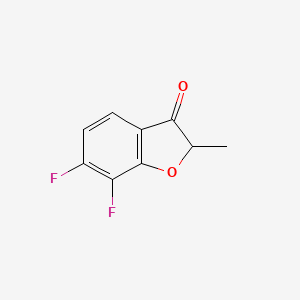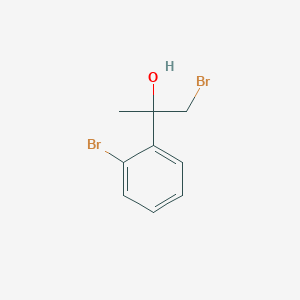
1-Bromo-2-(2-bromophenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(2-bromophenyl)propan-2-ol is an organic compound with the molecular formula C9H11Br2O. It is a secondary alcohol where the hydroxyl group is attached to a carbon atom that is also bonded to two other carbon atoms. This compound is characterized by the presence of two bromine atoms, one on the phenyl ring and the other on the propan-2-ol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(2-bromophenyl)propan-2-ol can be synthesized through various methods. One common approach involves the bromination of 2-phenylpropan-2-ol using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs under mild conditions and yields the desired product with high selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(2-bromophenyl)propan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction Reactions: The compound can be reduced to 2-(2-bromophenyl)propan-2-amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles such as NaOH, NH3, or RSH in aqueous or alcoholic media.
Oxidation: Oxidizing agents like CrO3 in acidic medium or KMnO4 in neutral or basic medium.
Reduction: Reducing agents like LiAlH4 in anhydrous ether.
Major Products:
Substitution: Corresponding alcohols, amines, or thiols.
Oxidation: 2-(2-bromophenyl)propan-2-one.
Reduction: 2-(2-bromophenyl)propan-2-amine.
Scientific Research Applications
1-Bromo-2-(2-bromophenyl)propan-2-ol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Medicine: It is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs.
Industry: The compound is utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2-bromophenyl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
1-Bromo-2-propanol: A simpler analog with a single bromine atom.
2-Bromo-1-phenylethanol: A structurally related compound with a different substitution pattern.
2-(2-Bromophenyl)ethanol: Another analog with a different carbon chain length.
Uniqueness: 1-Bromo-2-(2-bromophenyl)propan-2-ol is unique due to the presence of two bromine atoms and its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H10Br2O |
|---|---|
Molecular Weight |
293.98 g/mol |
IUPAC Name |
1-bromo-2-(2-bromophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10Br2O/c1-9(12,6-10)7-4-2-3-5-8(7)11/h2-5,12H,6H2,1H3 |
InChI Key |
KOVBYLUHSNLHNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CBr)(C1=CC=CC=C1Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(Butan-2-yl)[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B13298922.png)
![2-[(Furan-2-ylmethyl)amino]propan-1-ol](/img/structure/B13298925.png)
![N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-ethoxyphenyl)piperidine-3-carboxamide](/img/structure/B13298929.png)
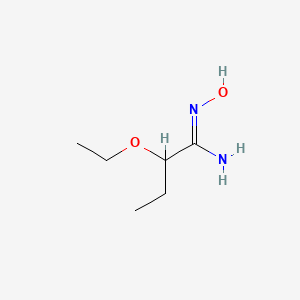
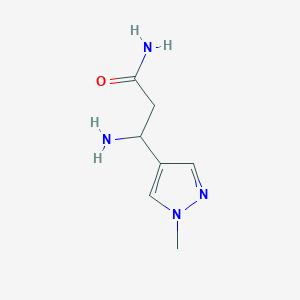
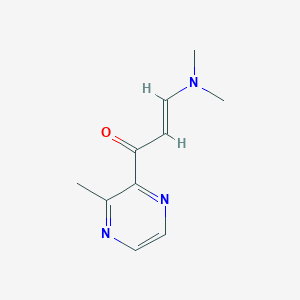
![4-[(4-Methylphenyl)sulfanyl]cyclohexan-1-amine](/img/structure/B13298950.png)

